molecular formula C7H12O2 B089637 gamma-Heptalactone CAS No. 105-21-5

gamma-Heptalactone

Cat. No.: B089637
CAS No.: 105-21-5
M. Wt: 128.17 g/mol
InChI Key: VLSVVMPLPMNWBH-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

Gamma-Heptalactone primarily targets microbial cells , particularly fungi such as Aspergillus nidulans . It acts as a quorum-sensing molecule , which means it plays a crucial role in monitoring the population density of microbial cells .

Mode of Action

The mode of action of this compound involves its function as a quorum-sensing molecule. Quorum sensing is a mechanism that allows microbial cells to sense their population density. When the concentration of quorum-sensing molecules like this compound reaches a certain threshold, it triggers a change in the gene expression of the entire population . This change in gene expression can alter the behavior of the organism, such as growth and secondary metabolite production .

Biochemical Pathways

This compound affects the biochemical pathways related to the growth and secondary metabolite production of Aspergillus nidulans. It has been shown to induce an earlier deceleration phase and a decrease in the final cell dry weight . It also resulted in an increase in the expression of the ipnA::lacZ reporter gene construct, which is a marker for penicillin production .

Pharmacokinetics

It is produced by Aspergillus nidulans at high cell density and can alter the organism’s behavior at low cell density .

Result of Action

The action of this compound results in significant changes in the behavior of Aspergillus nidulans. It abolishes the lag phase of growth, induces an earlier deceleration phase, decreases the final cell dry weight, and increases the expression of the ipnA::lacZ reporter gene construct . These changes suggest that this compound plays a crucial role in regulating the growth and secondary metabolite production of this organism .

Action Environment

The action of this compound is influenced by the environmental conditions, particularly the cell density of the microbial population. It is produced at high cell density and can alter the organism’s behavior at low cell density . This suggests that the efficacy and stability of this compound are likely to be influenced by factors such as the population density of the microbial cells and the surrounding environmental conditions .

Biochemical Analysis

Biochemical Properties

Gamma-Heptalactone is involved in regulating growth and secondary metabolite production in Aspergillus nidulans . It interacts with various enzymes and proteins, altering the organism’s behavior at high cell densities .

Cellular Effects

In low-density cell cultures, the addition of this compound results in the abolition of the lag phase, induces an earlier deceleration phase, and increases the expression of the ipnA::lacZ reporter gene construct, which is used as a marker for penicillin production .

Molecular Mechanism

This compound acts as a quorum-sensing molecule, altering gene expression in a coordinated manner when it reaches a threshold concentration . It exerts its effects at the molecular level, influencing various cellular processes.

Temporal Effects in Laboratory Settings

Over time, this compound accumulates at high cell densities and alters the organism’s behavior . It has been observed to have long-term effects on cellular function in both in vitro and in vivo studies .

Dosage Effects in Animal Models

The effects of this compound at different dosages in animal models are yet to be thoroughly studied. Its role as a quorum-sensing molecule suggests that its effects may vary depending on the concentration and cell density .

Metabolic Pathways

This compound is involved in the metabolic pathways of Aspergillus nidulans, influencing growth and secondary metabolite production . It interacts with various enzymes and cofactors, potentially affecting metabolic flux or metabolite levels .

Transport and Distribution

As a small diffusible molecule, it is likely to be transported across cell membranes and distributed throughout the cell .

Subcellular Localization

Given its role as a quorum-sensing molecule, it is likely to be found throughout the cell, influencing various cellular processes .

Chemical Reactions Analysis

Gamma-Heptalactone undergoes various chemical reactions, including oxidation, reduction, and substitution. One notable reaction is its interaction with OH radicals, leading to the formation of acyl peroxynitrates, which are significant in atmospheric chemistry and pollution studies . Common reagents used in these reactions include hydrogen and metal catalysts for hydrogenation and cyclization processes . The major products formed from these reactions depend on the specific conditions and reagents used.

Properties

IUPAC Name

5-propyloxolan-2-one
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InChI

InChI=1S/C7H12O2/c1-2-3-6-4-5-7(8)9-6/h6H,2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLSVVMPLPMNWBH-UHFFFAOYSA-N
Source PubChem
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Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1CCC(=O)O1
Source PubChem
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Molecular Formula

C7H12O2
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DSSTOX Substance ID

DTXSID5047611
Record name gamma-Heptalactone
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Molecular Weight

128.17 g/mol
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Physical Description

Colorless liquid; [Aldrich MSDS], colourless, slightly oily liquid with a coconut, sweet, malty, caramel odour
Record name gamma-Heptalactone
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Solubility

miscible with alcohol and most fixed oils
Record name gamma-Heptalactone
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Density

0.997-1.004 (20°)
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CAS No.

105-21-5, 57129-71-2
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Record name 2(3H)-Furanone, dihydro-5-propyl-
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the significance of gamma-Heptalactone in agriculture?

A1: this compound shows promise as a biostimulant for beneficial bacteria in agricultural settings [, ]. Specifically, it promotes the growth of Rhodococcus erythropolis, a bacterium known to degrade N-acylhomoserine lactones (AHLs) [, ]. AHLs are signaling molecules used by certain plant pathogens, like Pectobacterium, to regulate their virulence. By encouraging the growth of R. erythropolis, this compound could potentially disrupt this signaling process and help protect crops like potatoes from disease [, ].

Q2: How does this compound interact with Rhodococcus erythropolis?

A2: Research suggests that R. erythropolis can utilize this compound as a carbon source, leading to its rapid degradation in the rhizosphere []. This assimilation likely contributes to the increased growth and root colonization observed in R. erythropolis populations treated with this compound [, ].

Q3: Beyond its potential in agriculture, what other applications does this compound have?

A3: this compound is a known flavor and fragrance compound. Research indicates its potential for modulating food aroma profiles [, ]. For instance, it's been identified as a component in rose-type cigarette essences to enhance aroma [] and in tobacco essences to enhance the natural aromatic characteristics []. In cheese, studies have explored its contribution to specific aroma profiles [].

Q4: Does this compound form complexes with starch?

A4: While starch, particularly amylose, can form inclusion complexes with various ligands, this compound shows limited complexing ability []. This is likely due to its relatively short linear chain compared to other lactones that effectively form complexes with starch [].

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